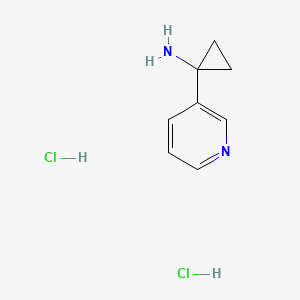
3-シクロプロピルアミノピリジン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is a solid substance that is typically stored at room temperature under an inert atmosphere to maintain its stability . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
科学的研究の応用
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
準備方法
The synthesis of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride involves several steps. One common synthetic route includes the cyclopropanation of a pyridine derivative followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining the quality of the final product .
化学反応の分析
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amine derivatives .
作用機序
The mechanism of action of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in biochemical assays or receptor modulation in pharmacological studies .
類似化合物との比較
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:
Cyclopropanamine derivatives: These compounds share the cyclopropane ring structure but may differ in their substituents and overall reactivity.
Pyridine derivatives: Compounds with a pyridine ring can have varying functional groups, leading to different chemical and biological properties.
生物活性
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride has the following chemical characteristics:
- Molecular Formula : C10H12Cl2N2
- Molecular Weight : 219.12 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
The compound features a cyclopropanamine moiety attached to a pyridine ring, which is crucial for its biological activity.
The biological activity of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride is primarily attributed to its interaction with various molecular targets, including:
- Receptor Binding : The compound has shown affinity for central nicotinic receptors, which are implicated in cognitive functions and neurodegenerative diseases. This interaction suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders .
- Inhibition Mechanisms : Preliminary studies indicate that this compound may inhibit specific enzymes or pathways involved in neurotransmitter regulation, enhancing acetylcholine levels in synaptic clefts .
Biological Activity Overview
Various studies have evaluated the biological activities of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride. The following table summarizes key findings from research on its pharmacological effects:
Antimicrobial Activity
A study investigated the antimicrobial properties of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride against various bacterial strains. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
In vitro studies demonstrated that the compound exhibits anticancer activity by inducing apoptosis in several cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death. This property positions it as a potential candidate for cancer therapy .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival during oxidative stress conditions, likely through modulation of antioxidant pathways and reduction of inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride. Modifications to the cyclopropane and pyridine moieties have been explored to enhance potency and selectivity:
- Substituent Variations : Altering substituents on the pyridine ring has shown to impact receptor affinity and selectivity significantly.
- Cyclopropane Modifications : Changes to the cyclopropane structure can influence metabolic stability and bioavailability.
特性
CAS番号 |
1187932-50-8 |
|---|---|
分子式 |
C8H11ClN2 |
分子量 |
170.64 g/mol |
IUPAC名 |
1-pyridin-3-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-8(3-4-8)7-2-1-5-10-6-7;/h1-2,5-6H,3-4,9H2;1H |
InChIキー |
PLJSFXBUJVYUNW-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CN=CC=C2)N.Cl.Cl |
正規SMILES |
C1CC1(C2=CN=CC=C2)N.Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















